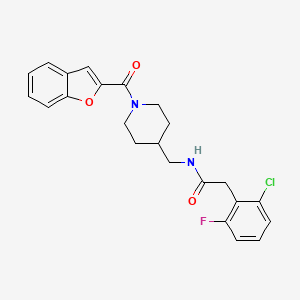

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide

Descripción

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide is a synthetic small molecule characterized by a piperidin-4-ylmethyl core substituted with a benzofuran-2-carbonyl group and a 2-(2-chloro-6-fluorophenyl)acetamide moiety. Its molecular formula is C23H20ClFN2O3 (exact weight: 426.12 g/mol).

Propiedades

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-chloro-6-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O3/c24-18-5-3-6-19(25)17(18)13-22(28)26-14-15-8-10-27(11-9-15)23(29)21-12-16-4-1-2-7-20(16)30-21/h1-7,12,15H,8-11,13-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEBVQBIIDPYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine-4-methylamine to form the piperidine core. Subsequent acylation with 2-(2-chloro-6-fluorophenyl)acetic acid completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, ensure the final product's purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzofurans or piperidines.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Ring

Compound 1 : 2-(2-Chloro-6-fluorophenyl)-N-{[1-(tetrahydrofuran-3-yl)piperidin-4-yl]methyl}acetamide (CAS 2034204-46-9)

- Molecular Formula : C18H24ClFN2O2

- Key Differences : The piperidine ring is substituted with a tetrahydrofuran-3-yl group instead of benzofuran-2-carbonyl.

- This may lower binding affinity but improve solubility .

Compound 2 : Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)

- Key Differences : Features a 2-phenylethyl-piperidine core and a 2-fluorophenyl group.

- Impact : The phenylethyl group enhances μ-opioid receptor binding, classifying ocfentanil as a controlled substance under the 1961 Single Convention. The target compound lacks this opioid pharmacophore, suggesting divergent pharmacological activity .

Fluorophenyl and Chlorophenyl Substituents

Compound 3 : p-Fluoro-isobutyrylfentanyl (N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

- Key Differences : Contains a para-fluorophenyl group and a methyl-propanamide chain.

- Impact: The para-fluoro substitution optimizes opioid receptor affinity, while the target’s ortho-chloro and para-fluoro substituents may sterically hinder binding but enhance selectivity for non-opioid targets .

Compound 4 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Key Differences : Dichlorophenyl substitution vs. chloro-fluoro-phenyl in the target.

- The chloro-fluoro combination in the target may balance lipophilicity and metabolic stability .

Pharmacokinetic and Regulatory Considerations

- Metabolic Stability : The benzofuran-2-carbonyl group in the target compound is susceptible to oxidative metabolism, whereas tetrahydrofuran (Compound 1) or sulfonyl groups (e.g., pyridinylsulfonyl in CAS 2034349-73-8) may confer longer half-lives .

- Regulatory Status : Unlike fentanyl analogs (e.g., ocfentanil, furanylfentanyl), the target compound’s lack of a phenylethyl-piperidine structure may exempt it from strict opioid regulations under the 1961 Convention. However, structural similarities to psychoactive piperidine derivatives warrant caution .

Actividad Biológica

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-chloro-6-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

- Benzofuran Moiety : This aromatic structure is known for its diverse biological activity, including anti-cancer and anti-inflammatory properties.

- Piperidine Ring : Often involved in drug design, piperidine derivatives are recognized for their ability to interact with various biological targets.

- Chloro-Fluorophenyl Acetamide Group : The presence of halogens can enhance the compound's lipophilicity and biological activity.

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 351.81 g/mol.

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. Such findings suggest potential applications in treating infections where traditional therapies fail.

Anticancer Activity

Research has shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, benzofuran derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, including lung adenocarcinoma and colon cancer .

A comparative study highlighted the anticancer efficacy of different benzofuran derivatives, revealing that the presence of specific functional groups significantly influences their activity. For example, the addition of chlorine atoms has been associated with enhanced binding interactions with target proteins, leading to improved anticancer properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate pathways associated with cancer cell growth and survival. For instance, certain benzofuran derivatives have been shown to inhibit key signaling pathways involved in tumor proliferation .

Research Findings and Case Studies

A summary of relevant studies on the biological activity of related compounds is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.